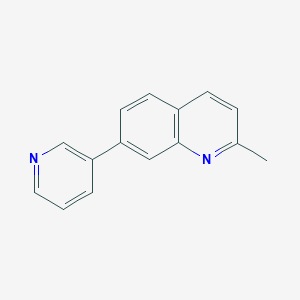![molecular formula C79H104ClN19O18 B10838955 [D-Dab(CO-NH-OH)3]degarelix](/img/structure/B10838955.png)
[D-Dab(CO-NH-OH)3]degarelix
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[D-Dab(CO-NH-OH)3]degarelix is a synthetic peptide derivative used primarily as a gonadotropin-releasing hormone (GnRH) antagonist. It is designed to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of testosterone. This compound is particularly significant in the treatment of hormone-sensitive prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [D-Dab(CO-NH-OH)3]degarelix involves a multi-step process that includes peptide coupling reactions. The process typically starts with the protection of amino acid residues, followed by sequential coupling of protected amino acids using coupling reagents like HBTU or DCC. The final deprotection step yields the active peptide .
Industrial Production Methods
Industrial production of this compound is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification to obtain high-purity degarelix .
Analyse Chemischer Reaktionen
Types of Reactions
[D-Dab(CO-NH-OH)3]degarelix undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or side chains.
Reduction: Typically used to reduce disulfide bonds within the peptide.
Substitution: Involves the replacement of functional groups on the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability .
Wissenschaftliche Forschungsanwendungen
[D-Dab(CO-NH-OH)3]degarelix has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting GnRH receptors and its effects on hormone regulation.
Medicine: Primarily used in the treatment of advanced prostate cancer by reducing testosterone levels
Industry: Employed in the development of new peptide-based therapeutics.
Wirkmechanismus
[D-Dab(CO-NH-OH)3]degarelix exerts its effects by binding to GnRH receptors in the anterior pituitary gland. This binding inhibits the release of LH and FSH, leading to a decrease in testosterone production by the testes. The rapid suppression of testosterone levels helps in managing hormone-sensitive prostate cancer without causing an initial surge in hormone levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[D-Dap(CO-NH-OH)3]degarelix: Another GnRH antagonist with similar properties.
[D-Dab(CO-NH-OCH3)3]degarelix: A derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
[D-Dab(CO-NH-OH)3]degarelix is unique due to its specific structure, which allows for effective inhibition of GnRH receptors without causing a surge in testosterone levels. This property makes it particularly useful in the treatment of prostate cancer .
Eigenschaften
Molekularformel |
C79H104ClN19O18 |
|---|---|
Molekulargewicht |
1643.2 g/mol |
IUPAC-Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-4-(hydroxycarbamoylamino)butanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1 |
InChI-Schlüssel |
GJGANCMMPWJOQC-UFLOVSMNSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CCNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CCNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,20,25-Trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838876.png)

![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)
![[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol](/img/structure/B10838897.png)
![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[2-(6-Chloro-purin-9-yl)ethyl]-bisphosphonic acid](/img/structure/B10838912.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[6,3''']Biflavone](/img/structure/B10838928.png)
![[Bpa1]AngII](/img/structure/B10838929.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
![[Cyclopentyl-(2-nitro-benzoyl)-amino]-acetic acid](/img/structure/B10838937.png)
![[4Aph(CO-NH-OH)5]degarelix](/img/structure/B10838942.png)
![[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838953.png)
